molecular formula C19H20N2O B2749508 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole CAS No. 2176202-04-1

2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Cat. No.: B2749508
CAS No.: 2176202-04-1
M. Wt: 292.382
InChI Key: OQDVSBOTGWVFSV-UHFFFAOYSA-N
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Description

2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the central structural core of a vast family of tropane alkaloids known for their diverse and significant biological activities . The strategic incorporation of a cyclopropylidene moiety and an indole carbonyl group onto this privileged structure creates a complex, multifunctional intermediate. This design is intended to aid researchers in exploring new chemical space, particularly in the synthesis of novel bioactive molecules and the investigation of structure-activity relationships. The 8-azabicyclo[3.2.1]octane framework is a challenging scaffold to construct with high stereochemical control, making readily available derivatives like this one valuable for accelerating research . The presence of the indole group, a common motif in pharmaceuticals, suggests potential applications in developing receptor ligands or enzyme inhibitors. This product is intended for use in hit-to-lead optimization, methodology development in organic synthesis, and as a key intermediate in the total synthesis of complex natural product analogs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19(18-11-13-3-1-2-4-17(13)20-18)21-15-7-8-16(21)10-14(9-15)12-5-6-12/h1-4,11,15-16,20H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDVSBOTGWVFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of asymmetric cycloadditions and other stereoselective reactions to ensure the correct spatial arrangement of atoms .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : This compound serves as a key intermediate in the synthesis of more complex molecules. It is utilized in studies of reaction mechanisms and stereochemistry.
  • Building Block : It acts as a building block for synthesizing other organic compounds, facilitating the development of new materials and chemicals.

Biology

  • Biological Activity : The compound is investigated for its interactions with various enzymes and receptors, particularly those related to neurological functions.
  • Mechanism of Action : The 8-azabicyclo[3.2.1]octane scaffold within the compound is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signaling pathways.

Medicine

  • Therapeutic Applications : Due to its unique structure, the compound is explored for potential therapeutic applications in developing new drugs targeting neurological disorders such as depression and anxiety.
  • Drug Development : It has been studied as a precursor for synthesizing drugs with improved efficacy and reduced side effects.

Industry

  • Fine Chemicals Production : The compound is used in producing fine chemicals and as a building block for more complex industrial products.
  • Process Optimization : Industrial production methods are being developed to optimize synthesis routes, enhancing yield while minimizing hazardous reagents.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryKey intermediate in organic synthesisFacilitates creation of complex molecules
BiologyInteraction with enzymes/receptorsInsights into neurological functions
MedicineDrug development for neurological disordersPotential for new therapeutic agents
IndustryProduction of fine chemicalsEnhances efficiency in chemical manufacturing

Case Study 1: Neurological Drug Development

Research has demonstrated that derivatives of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole exhibit promising activity against serotonin receptors, suggesting potential use in treating mood disorders.

Case Study 2: Synthesis Techniques

A study explored various synthetic routes to optimize the production of this compound using flow chemistry techniques, resulting in increased yields and reduced reaction times compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique bicyclic framework and substituent positioning differentiate it from analogs. Below is a systematic comparison:

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups Reference
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole C₁₉H₂₀N₂O 292.37 8-azabicyclo[3.2.1]octane core, cyclopropylidene at C3, indole at C2 Carbonyl, indole, bicyclic amine
3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole C₁₉H₂₀N₂O 292.37 Indole substitution at C3 (vs. C2) Carbonyl, indole, bicyclic amine
rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate C₁₇H₂₀N₂O₂ 284.35 Methyl group on bicyclic amine, indole-3-carboxylate ester Ester, indole, bicyclic amine
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate C₂₅H₂₃N₃O₃ 413.47 Bis-indole structure with dual carbonyl linkages Carbonyl, ester, bicyclic amine

Key Observations :

  • Substituent Positioning : The target compound’s indole group at C2 distinguishes it from the C3-substituted analog in , which may alter steric interactions in biological targets .
  • Functional Groups : Replacing the carbonyl with an ester group (as in ) reduces molecular weight (284.35 vs. 292.37) and likely impacts solubility and metabolic stability .
Pharmacological Implications (Speculative)

While pharmacological data are absent in the provided evidence, structural insights suggest:

  • The cyclopropylidene group may enhance rigidity and bioavailability compared to ’s cyclopropylmethyl derivatives.
  • The C2-indole positioning could optimize binding in enzyme active sites relative to C3-substituted analogs .

Biological Activity

The compound 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and case studies.

Chemical Structure and Properties

The structure of this compound features a bicyclic core known for its nitrogen-containing heterocyclic properties. The presence of functional groups such as the cyclopropylidene and carbonyl moieties significantly influences its biological interactions.

Biological Activities

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit various biological activities, including:

  • Anticholinergic Effects : Many derivatives show potential as antagonists for neurotransmitter receptors, particularly in the central nervous system (CNS) .
  • Analgesic Properties : Some studies suggest that these compounds can act as pain relievers by modulating pain pathways in the brain .
  • Nematicidal Activity : Certain derivatives have demonstrated effectiveness against root-knot nematodes, showcasing their potential in agricultural applications .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core : The azabicyclo[3.2.1]octane structure is synthesized through various enantioselective methods that ensure the correct stereochemistry is achieved .
  • Introduction of Functional Groups : The cyclopropylidene and carbonyl groups are introduced via specific reactions that modify the bicyclic structure to enhance biological activity .
  • Purification and Characterization : Following synthesis, compounds are purified using chromatography and characterized using NMR and mass spectrometry.

Case Study 1: Analgesic Activity

A series of 8-azabicyclo[3.2.1]octane derivatives were evaluated for their analgesic properties using animal models. The study found that certain compounds exhibited significant pain relief comparable to standard analgesics like morphine, indicating their potential for development as new pain management therapies .

Case Study 2: Antiviral Activity

In another study, derivatives of the azabicyclo[3.2.1]octane scaffold were screened for antiviral activity against hepatitis C virus (HCV). Compounds showed promising results with IC50 values in the low micromolar range, suggesting that they could serve as leads for antiviral drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EffectivenessReference
Compound AAnalgesicComparable to morphine
Compound BAntiviralIC50 = 5 µM
Compound CNematicidal84% inhibition at 160 mg/L

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound indicate a range of receptor interactions:

  • Vasopressin Receptors : Some derivatives have been identified as mixed vasopressin receptor antagonists, showing binding affinities that suggest potential use in treating conditions like heart failure .
  • Dopamine Transporters : Research on related compounds indicates activity at dopamine transporters, which may be relevant for developing treatments for addiction and mood disorders .

Q & A

Q. What experimental designs evaluate the compound’s stability under varying storage and physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. For physiological stability, incubate in simulated gastric fluid (pepsin, pH 1.2) and plasma (37°C, 1–24 hours). LC-MS/MS tracks parent compound loss and metabolite formation .

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